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Compound of Interest

Compound Name: CBP-1018

Cat. No.: B15605191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the patient

safety and tolerability of CBP-1018, a first-in-class bi-ligand drug conjugate. The information is

synthesized from available clinical trial data and is intended to guide research and

development efforts.

Introduction to CBP-1018
CBP-1018 is an innovative bi-ligand drug conjugate that targets both Prostate-Specific

Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][2][3] These receptors are

overexpressed in various solid tumors, including prostate, renal, and lung cancers.[2] The drug

conjugate consists of an optimized bi-ligand system, an enzyme-cleavable linker, and the

cytotoxic payload monomethyl auristatin E (MMAE), a tubulin inhibitor.[2][4] Preclinical studies

have demonstrated significant anti-tumor efficacy and an acceptable safety profile.[2][3]

Clinical Safety and Tolerability Profile
Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetic

characteristics, and preliminary efficacy of CBP-1018 in patients with advanced malignant solid

tumors.[1][2]
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A Phase I study (NCT04928612) enrolled patients with advanced solid tumors who had

relapsed after standard therapies.[2] The study included dose-escalation and dose-expansion

stages to determine the maximum tolerated dose (MTD) and recommended Phase II dose

(RP2D).[3][5]

Key Safety Findings:

CBP-1018 was generally well-tolerated at dose levels ranging from 0.03 mg/kg to 0.16

mg/kg administered intravenously every two weeks.[3]

No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached in the

reported dose ranges.[1][3][6]

No drug-related deaths were reported.[3][6]

Most treatment-related adverse events (TRAEs) were Grade 1 or 2.[3][6]

The most common Grade 3 or higher TRAEs were primarily hematologic and included

neutropenia, leukopenia, and lymphopenia.[3][6] These events were reported to be transient

and manageable.[7]

Adverse events commonly associated with antibody-drug conjugates (ADCs), such as visual

acuity reduction and peripheral neuropathy, were rarely observed and were of low grade

(Grade 1).[7]

Quantitative Safety Data
The following table summarizes the key quantitative safety data from the Phase I clinical trial of

CBP-1018 as of the data cutoff of December 31, 2023, and August 31, 2024.
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Parameter Value Data Cutoff Source

Patient Population

Total Enrolled 59 Dec 31, 2023 [3][6]

120 Aug 31, 2024 [7]

Patient Demographics
Median Age: 67.5

years
Dec 31, 2023 [3][6]

ECOG Score 1 or 2:

89.8%
Dec 31, 2023 [3][6]

Dose Escalation
0.03 mg/kg to 0.16

mg/kg
Dec 31, 2023 [3]

Dose Limiting

Toxicities (DLTs)
None Observed Dec 31, 2023 [1][3]

Maximum Tolerated

Dose (MTD)
Not Reached Dec 31, 2023 [3][6]

Treatment-Related

Adverse Events

(TRAEs)

Most TRAEs Grade 1 or 2 Dec 31, 2023 [3][6]

≥ Grade 3 TRAEs (as

of Dec 31, 2023)

Neutrophil Decrease 29.5% Dec 31, 2023 [3]

White Blood Cell

Decrease
19.7% Dec 31, 2023 [3]

Lymphocyte Decrease 11.5% Dec 31, 2023 [3]

≥ Grade 3 TRAEs (as

of Aug 31, 2024)

Primarily hematologic,

transient, and

manageable

Aug 31, 2024 [7]
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TRAEs Leading to

Dose Reduction
8.3% (10/120) Aug 31, 2024 [7]

TRAEs Leading to

Discontinuation
4.2% (5/120) Aug 31, 2024 [7]

Specific TRAEs of

Interest (as of Aug 31,

2024)

Visual Acuity

Reduction (Grade 1)
1 patient Aug 31, 2024 [7]

Peripheral Neuropathy

(Grade 1)
11.7% (14/120) Aug 31, 2024 [7]

Experimental Protocols for Safety Monitoring
The following are detailed methodologies for key experiments to monitor patient safety and

tolerability during clinical trials of CBP-1018.

Protocol for Monitoring and Grading Adverse Events
Objective: To systematically identify, document, and grade all adverse events (AEs) and

TRAEs.

Methodology:

AE Monitoring: Monitor patients for AEs at each study visit through physical examinations,

vital sign measurements, and patient interviews.

Data Collection: Record all AEs, including onset, duration, severity, and relationship to the

study drug, in the electronic case report form (eCRF).

Grading: Grade the severity of AEs according to the National Cancer Institute's Common

Terminology Criteria for Adverse Events (CTCAE).

Causality Assessment: The investigator will assess the relationship of each AE to CBP-1018
(e.g., unrelated, unlikely, possible, probable, definite).
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Serious Adverse Events (SAEs): Report all SAEs to the sponsor and relevant regulatory

authorities within the protocol-specified timeframe.

Protocol for Hematologic Toxicity Monitoring
Objective: To monitor for and manage hematologic toxicities, which are the most common ≥

Grade 3 TRAEs.

Methodology:

Baseline Assessment: Obtain a complete blood count (CBC) with differential at baseline.

Routine Monitoring: Perform a CBC with differential prior to each dose of CBP-1018 and at

regular intervals between doses.

Dose Modification: Implement dose delays, reductions, or discontinuations for patients who

experience Grade 3 or 4 hematologic toxicities, as specified in the clinical trial protocol.

Supportive Care: Administer growth factors (e.g., G-CSF for neutropenia) as clinically

indicated.

Protocol for Pharmacokinetic Analysis
Objective: To characterize the pharmacokinetic profile of CBP-1018 and its payload, MMAE.

Methodology:

Sample Collection: Collect blood samples at pre-specified time points before, during, and

after CBP-1018 infusion.

Bioanalysis: Use a validated analytical method (e.g., liquid chromatography-mass

spectrometry) to measure the plasma concentrations of CBP-1018 and free MMAE.

Parameter Calculation: Calculate key pharmacokinetic parameters, including maximum

concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2).

Dose Proportionality: Assess the relationship between dose and exposure to determine if

pharmacokinetics are linear over the studied dose range.
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Visualizations
CBP-1018 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15605191?utm_src=pdf-custom-synthesis
https://www.coherentbio.com/news/coherent-biopharma-completed-phase-i-clinical-trial-of-cbp-1018-the-worlds-first-dual-ligand-conjugate-drug-targeting-psma-and-fr%CE%B1-in-china/
https://www.coherentbio.com/news/coherent-biopharma-completed-phase-i-clinical-trial-of-cbp-1018-the-worlds-first-dual-ligand-conjugate-drug-targeting-psma-and-fr%CE%B1-in-china/
https://www.asco.org/abstracts-presentations/ABSTRACT378351
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.5047
https://www.coherentbio.com/clinical-trials/
https://www.clinicaltrials.gov/study/NCT04928612
https://www.coherentbio.com/news/asco-2024-highlights-research-findings-of-cbp-1008-and-cbp-1018-once-again-attract-global-attention/
https://www.coherentbio.com/news/asco-2024-highlights-research-findings-of-cbp-1008-and-cbp-1018-once-again-attract-global-attention/
https://ascopubs.org/doi/10.1200/JCO.2025.43.5_suppl.161
https://www.benchchem.com/product/b15605191#monitoring-patient-safety-and-tolerability-of-cbp-1018
https://www.benchchem.com/product/b15605191#monitoring-patient-safety-and-tolerability-of-cbp-1018
https://www.benchchem.com/product/b15605191#monitoring-patient-safety-and-tolerability-of-cbp-1018
https://www.benchchem.com/product/b15605191#monitoring-patient-safety-and-tolerability-of-cbp-1018
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15605191?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

